Gadoxetic acid

Hepatobiliary MRI Contrast Media Pharmacokinetics Liver-specific Imaging

Gadoxetic acid (Gd-EOB-DTPA) is the premier hepatobiliary-specific MRI contrast agent, offering a unique dual-route excretion profile (~50% renal, 50% hepatobiliary) not matched by generic extracellular GBCAs. Its high hepatocellular uptake enables definitive hepatobiliary phase imaging in 10-45 minutes, critical for detecting subcentimeter metastases with superior sensitivity. Select this compound for its irreplaceable role in surgical planning and functional liver imaging, and benefit from a quarter-dose regimen (0.025 mmol/kg) for optimized cost-per-study and reduced gadolinium burden.

Molecular Formula C23H30GdN3O11
Molecular Weight 681.7 g/mol
Cat. No. B1262754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadoxetic acid
Synonymsdisodium gadoxetate
eovist
gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt
gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid
gadolinium ethoxybenzyl DTPA
gadoxetate disodium
gadoxetic acid
gadoxetic acid disodium
Gd-EOB-DTPA
primovist
Molecular FormulaC23H30GdN3O11
Molecular Weight681.7 g/mol
Structural Identifiers
SMILES[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3]
InChIInChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1
InChIKeyPCZHWPSNPWAQNF-LMOVPXPDSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadoxetic Acid for Liver MRI: Technical Specifications and Baseline Parameters for Scientific Procurement


Gadoxetic acid (Gd-EOB-DTPA, tradenames Primovist/Eovist) is an ionic, linear gadolinium-based contrast agent (GBCA) that functions as a hepatobiliary-specific MRI contrast medium. Unlike conventional extracellular GBCAs, gadoxetic acid demonstrates dual-route excretion with approximately 50% renal and 50% hepatobiliary elimination [1]. Following intravenous administration, the compound undergoes active uptake into functional hepatocytes via organic anion transporting polypeptides (OATP1B1 and OATP1B3), followed by biliary excretion [2]. This pharmacokinetic profile enables both dynamic perfusion imaging in the arterial, portal venous, and late phases, as well as delayed hepatobiliary phase imaging for the detection and characterization of focal liver lesions.

Why Gadoxetic Acid Cannot Be Replaced by Other Gadolinium-Based Contrast Agents in Hepatobiliary MRI Protocols


Gadoxetic acid occupies a distinct functional niche that precludes generic substitution by other GBCAs, including the alternative hepatobiliary agent gadobenate dimeglumine (MultiHance). The differentiation is rooted in quantitatively significant differences in hepatic uptake fraction (≈50% for gadoxetic acid vs 2-4% for gadobenate dimeglumine) [1] and the resulting temporal window for hepatobiliary phase image acquisition (10-45 minutes post-injection for gadoxetic acid vs 60-120 minutes for gadobenate) [1]. Substitution with an extracellular GBCA (e.g., gadobutrol) eliminates the hepatobiliary phase entirely, reducing sensitivity for small metastases by approximately 40% [2]. Furthermore, the recommended clinical dose of gadoxetic acid is 0.025 mmol/kg—one-quarter the standard dose of gadobenate dimeglumine (0.1 mmol/kg)—which has implications for both cost-per-study calculations and gadolinium body burden considerations [1][3].

Quantitative Evidence for Gadoxetic Acid: Head-to-Head Data Against Closest Comparators


Hepatic Uptake Fraction: Gadoxetic Acid vs. Gadobenate Dimeglumine

Gadoxetic acid demonstrates a hepatic uptake fraction of approximately 50% of the injected dose, compared to only 2-4% for gadobenate dimeglumine, the next strongest hepatobiliary agent [1][2]. This ten-fold difference in hepatocellular uptake directly translates to a more rapid and intense hepatobiliary phase enhancement pattern.

Hepatobiliary MRI Contrast Media Pharmacokinetics Liver-specific Imaging

T1 Relaxivity at 1.5T: Gadoxetic Acid vs. Alternative Linear GBCAs

At the clinically prevalent field strength of 1.5 Tesla, gadoxetic acid exhibits a T1 relaxivity (r1) of 7.2 L/mmol/s, which is 16% higher than the relaxivity of gadobenate dimeglumine (6.2 L/mmol/s) and substantially higher than that of simple linear GBCAs such as gadopentetate dimeglumine (3.9 L/mmol/s) [1]. At 3 Tesla, both gadoxetic acid and gadobenate dimeglumine exhibit an r1 of 5.4 L/mmol/s [1].

MRI Physics Contrast Agent Relaxivity Image Contrast Optimization

Diagnostic Sensitivity for Liver Metastases: Gadoxetic Acid-Enhanced MRI vs. Contrast-Enhanced CT

A systematic review and meta-analysis of nine studies comprising 537 patients with 1,216 lesions demonstrated that gadoxetic acid-enhanced MRI (GA-MRI) is significantly more sensitive than contrast-enhanced CT (CE-CT) for the detection of liver metastases, with a risk ratio (RR) of 1.29 (95% CI: 1.18-1.40, p < 0.001) [1]. For lesions smaller than 10 mm, the sensitivity advantage was even more pronounced, with GA-MRI demonstrating an RR of 2.21 (95% CI: 1.47-3.32, p < 0.001) compared to CE-CT [1].

Oncologic Imaging Liver Metastasis Detection Diagnostic Accuracy

Acute Transient Dyspnea and Arterial Phase Motion Artifact: Gadoxetic Acid vs. Gadobenate Dimeglumine

A prospective randomized controlled trial comparing 99 administrations of gadoxetate disodium with 99 administrations of gadobenate dimeglumine found a significantly higher incidence of acute transient dyspnea with gadoxetate (14% vs 5%, p = 0.05) [1]. This translated directly into a higher rate of severely degraded arterial phase image datasets (17% vs 2%, p = 0.0007) for the general population, and a similarly elevated rate in the subpopulation with cirrhosis (19% vs 3%, p = 0.02) [1].

MRI Artifacts Patient Safety Image Quality Assurance

Hepatobiliary Phase Image Quality in Hyperbilirubinemia: Predictive Bilirubin Cutoff

In patients with extrahepatic bile duct cancer, serum total bilirubin is an independent predictor of suboptimal hepatobiliary phase (HBP) image quality following gadoxetic acid administration [1]. A total bilirubin cutoff of 2.1 mg/dL predicts a low Functional Liver Imaging Score (FLIS) with a sensitivity of 95.1% (95% CI: 88.9-98.4%) and a specificity of 89.0% (95% CI: 80.2-94.9%) [1]. The adjusted odds ratio for low FLIS per 1 mg/dL increase in total bilirubin is 1.62 (95% CI: 1.32-1.98) [1].

Hepatobiliary Phase Biliary Obstruction Image Quality Prediction

In Vitro Uptake Kinetics and Genetic Confounders: OATP1B1 Polymorphism Effects on Liver Enhancement

The hepatic uptake of gadoxetic acid is mediated by the organic anion transporting polypeptides OATP1B1 and OATP1B3 [1]. In vitro, cells transfected with the gain-of-function variant SLCO1B1c.388A>G exhibited increased transport activity (12.8 ± 3.53 pmol/[mg·min]) compared to nonvariant cells (6.32 ± 2.73 pmol/[mg·min], p=0.001), while the SLCO1B1c.388A>G/521T>C variant showed decreased activity (3.11 ± 0.918 pmol/[mg·min], p=0.004) [1]. In vivo, this translated to reduced liver enhancement in subjects with the OATP1B1*1a/*5 genotype compared to wild-type (area under the enhancement curve 20.7 ± 6.85 vs 36.5 ± 8.08 arbitrary units, p=0.006) [1].

Pharmacogenomics Hepatic Uptake Transporters MR Signal Quantification

Optimal Application Scenarios for Gadoxetic Acid Based on Quantitative Evidence


Preoperative Planning for Colorectal Liver Metastasis Resection

Gadoxetic acid-enhanced MRI should be prioritized over contrast-enhanced CT for patients with known or suspected colorectal liver metastases who are candidates for surgical resection. The meta-analysis evidence demonstrates a significantly higher sensitivity for lesion detection (RR 1.29, p<0.001), with the advantage being most pronounced for subcentimeter lesions (RR 2.21, p<0.001) [1]. This superior sensitivity is critical for surgical planning, as the presence of additional small metastases may alter the surgical approach or preclude resection altogether.

Characterization of Focal Liver Lesions in Non-Cirrhotic Livers

In the diagnostic workup of an indeterminate focal liver lesion in a non-cirrhotic liver, gadoxetic acid offers a unique advantage due to its high hepatocellular uptake (≈50%) [1]. The hepatobiliary phase, acquired 10-20 minutes post-injection, allows for reliable differentiation between lesions of hepatocellular origin (e.g., focal nodular hyperplasia, which retains contrast and appears iso- to hyperintense) and non-hepatocellular lesions (e.g., metastases, which do not take up contrast and appear hypointense). This functional information reduces the need for biopsy in many cases [2].

Hepatocellular Carcinoma Surveillance in High-Risk Patients with Preserved Liver Function

For patients with cirrhosis or chronic hepatitis B who are enrolled in a hepatocellular carcinoma (HCC) surveillance program, gadoxetic acid-enhanced MRI provides high sensitivity for the detection of small HCCs [1]. However, procurement and protocol design should account for the increased incidence of arterial phase motion artifact in cirrhotic patients (19% severe degradation for gadoxetate vs 3% for gadobenate, p=0.02) [2]. Mitigation strategies, such as the use of multiple arterial phase acquisitions or respiratory-gated sequences, should be implemented to maximize the diagnostic yield of the arterial phase.

Quantitative Assessment of Hepatocellular Function and Biliary Excretion

Gadoxetic acid is uniquely positioned for research and clinical applications that require quantitative assessment of liver function. Its dual-route excretion and dependence on OATP1B1/1B3 transporters make it a functional biomarker of hepatobiliary transport. Studies have demonstrated that gadoxetate-enhanced MRI can detect inhibition of transporter-mediated hepatic uptake, which correlates with plasma markers of liver dysfunction such as bilirubin and bile acids [1]. Furthermore, the transit time of gadoxetate into the bile ducts correlates with clinical models of hepatocellular function and can be reported as a functional parameter [2]. This application is particularly relevant in drug development for assessing drug-induced liver injury (DILI) potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gadoxetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.